![molecular formula C20H24N4O4 B2929247 1-acetyl-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)piperidine-4-carboxamide CAS No. 1798542-66-1](/img/structure/B2929247.png)

1-acetyl-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

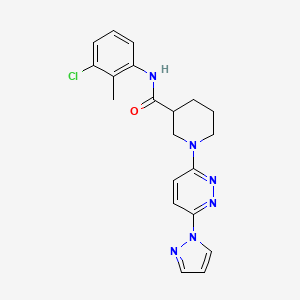

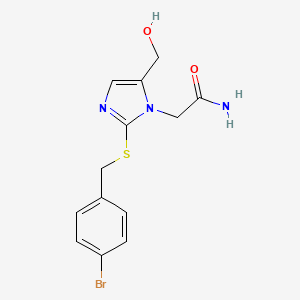

The compound “1-acetyl-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)piperidine-4-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a 2,3-dihydrobenzo[b][1,4]dioxin ring, a pyrazole ring, and a piperidine ring .

Synthesis Analysis

The synthesis of similar compounds has been discussed in the literature . One approach involves starting from methyl acrylate and then removing the methyl group with LiOH after cyclization . The acyl chloride is then added to an excess of piperidine . Another method involves using 2,3-dihydroxybenzoic acid as the initial material . The synthesis process includes alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups . The structure is characterized by the presence of a 2,3-dihydrobenzo[b][1,4]dioxin ring, a pyrazole ring, and a piperidine ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include bromation, formation of the 1,4-dioxane via pyrocatechol, cleavage of the methyl group with LiOH, and formation of an acetyl chloride . These reactions are part of the synthesis process and contribute to the formation of the final compound .Wissenschaftliche Forschungsanwendungen

Molecular Interaction and Pharmacophore Models

- The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has been studied for its potent and selective antagonism of the CB1 cannabinoid receptor. Through AM1 molecular orbital method and conformational analysis, distinct conformations and their roles in receptor binding and activity were explored. This study contributes to understanding the structural requirements for cannabinoid receptor antagonists, potentially guiding the design of new therapeutic agents (Shim et al., 2002).

Antimicrobial Activity of Pyrazole Derivatives

- A series of N-acetyl pyrazole-1-carboxamides showed antimicrobial activity, highlighting the potential of pyrazole derivatives in developing new antimicrobial agents. This research indicates the versatility of pyrazole compounds in therapeutic applications, potentially including the compound (Sharshira & Hamada, 2011).

Anti-Inflammatory and Analgesic Agents

- Novel compounds derived from visnaginone and khellinone, including benzodifuran-2-carboxamides, have shown significant anti-inflammatory and analgesic activities. These findings suggest the potential of structurally related compounds for developing new treatments for inflammation and pain (Abu‐Hashem et al., 2020).

Synthesis and Characterization of Novel Compounds

- The synthesis and characterization of various pyrazole and pyrazolopyrimidine derivatives, demonstrating a wide range of chemical modifications possible within this class of compounds. Such research underlines the significance of structural diversity in medicinal chemistry and drug development (Karthikeyan et al., 2014).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with similar structures have been used in the construction of blue-emissive phenanthroimidazole-functionalized target molecules

Mode of Action

Similar compounds have been shown to exhibit blue emission in organic light-emitting devices (oleds) due to a process called triplet–triplet annihilation (tta) . This process involves the up-conversion of triplets to singlets .

Biochemical Pathways

The compound’s role in the electroluminescent process in oleds suggests it may influence pathways related to light emission .

Result of Action

Similar compounds have been shown to contribute to the efficient device performance of oleds, exhibiting blue emission with high luminance, power efficiency, external quantum efficiency, and current efficiency .

Eigenschaften

IUPAC Name |

1-acetyl-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4/c1-14(25)23-8-6-15(7-9-23)20(26)22-16-10-21-24(11-16)12-17-13-27-18-4-2-3-5-19(18)28-17/h2-5,10-11,15,17H,6-9,12-13H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALMLXCSGZXALI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}propanamide](/img/structure/B2929167.png)

![(1S,5S)-6-Methoxybicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B2929169.png)

![(5-Methoxybenzo[d]thiazol-2-yl)methanamine hydrochloride](/img/structure/B2929173.png)

![(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[(2-Aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B2929175.png)

![N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2929180.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2929185.png)